

# Ethyl 4-Pyridylacetate hydrochloride synthesis from 4-pyridylacetic acid

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## Compound of Interest

Compound Name: Ethyl 4-Pyridylacetate  
hydrochloride

Cat. No.: B174171

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## Synthesis of Ethyl 4-Pyridylacetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **ethyl 4-pyridylacetate hydrochloride** from 4-pyridylacetic acid. The described methodology follows a classic Fischer esterification reaction, a cornerstone of organic synthesis, followed by conversion to the corresponding hydrochloride salt. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the fields of medicinal chemistry and drug development.

## Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property          | 4-Pyridylacetic Acid Hydrochloride                  | Ethyl 4-Pyridylacetate Hydrochloride                 |
|-------------------|---|--|
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> · HCl | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> · HCl |
| Molecular Weight  | 173.60 g/mol  | 201.65 g/mol   |
| Appearance        | White to off-white solid                            | Data not available                                   |
| Melting Point     | 141 °C (decomposes)                                 | Data not available                                   |
| Solubility        | Soluble in water                                    | Data not available                                   |

## Experimental Protocol

The synthesis of **ethyl 4-pyridylacetate hydrochloride** is a two-step process:

- Fischer Esterification: Esterification of 4-pyridylacetic acid with ethanol in the presence of a strong acid catalyst.
- Salt Formation: Conversion of the resulting ethyl 4-pyridylacetate to its hydrochloride salt.

### Step 1: Synthesis of Ethyl 4-Pyridylacetate

This procedure is adapted from established Fischer esterification protocols.

Materials:

- 4-Pyridylacetic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Sodium hydroxide solution
- Saturated aqueous sodium carbonate solution
- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in a generous excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for approximately 18 hours.
- After the reaction is complete, cool the solution to 0 °C in an ice bath.
- Neutralize the cooled solution by the slow addition of a sodium hydroxide solution, followed by a saturated aqueous sodium carbonate solution until the pH is neutral to slightly basic.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-pyridylacetate.

## Step 2: Synthesis of Ethyl 4-Pyridylacetate Hydrochloride

Materials:

- Crude ethyl 4-pyridylacetate
- Anhydrous diethyl ether
- Hydrochloric acid solution in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or gaseous HCl in diethyl ether)

Procedure:

- Dissolve the crude ethyl 4-pyridylacetate in a minimal amount of anhydrous diethyl ether.

- To the stirred solution, add a solution of hydrochloric acid dropwise.
- The hydrochloride salt should precipitate out of the solution.
- Continue stirring for a short period to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
- Dry the final product, **ethyl 4-pyridylacetate hydrochloride**, under vacuum.

## Spectroscopic Data

Characterization of the starting material and final product is crucial for confirming the success of the synthesis. Below are the expected NMR spectroscopic data.

### 4-Pyridylacetic Acid Hydrochloride

| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) |  |
|--|--|
| Chemical Shift (ppm)                               |  |
| 8.92   |  |
| 8.06   |  |
| 4.10   |  |

Note: <sup>13</sup>C NMR data for 4-pyridylacetic acid hydrochloride was not readily available in the searched literature.

### Ethyl 4-Pyridylacetate Hydrochloride

Note: Experimentally determined <sup>1</sup>H and <sup>13</sup>C NMR data for **ethyl 4-pyridylacetate hydrochloride** were not readily available in the searched literature. The following are predicted shifts based on the structure and related compounds.

Predicted  $^1\text{H}$  NMR

Chemical Shift (ppm)

~8.8

~7.9

~4.2

~3.8

~1.2

Predicted  $^{13}\text{C}$  NMR

Chemical Shift (ppm)

~170

~150

~145

~125

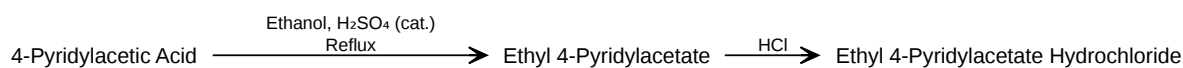
~61

~40

~14

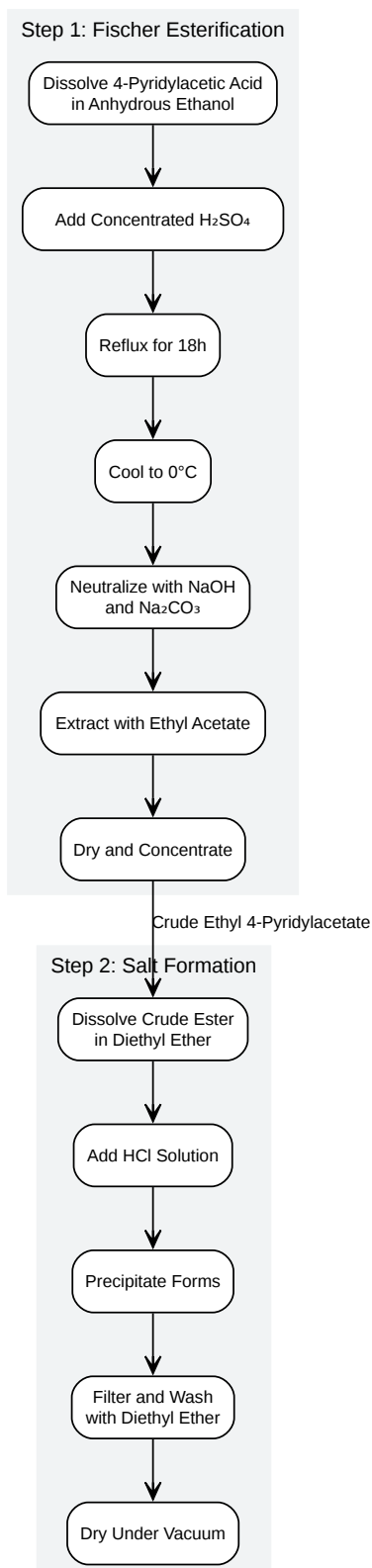
## Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.



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Caption: Chemical reaction for the synthesis of **ethyl 4-pyridylacetate hydrochloride**.



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Caption: Experimental workflow for the synthesis of **ethyl 4-pyridylacetate hydrochloride**.

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